1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene
Description
1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene is a brominated aromatic compound featuring a trifluoroethoxy-methyl substituent at the ortho position relative to the bromine atom. For instance, 1-bromo-2-(2,2,2-trifluoroethoxy)benzene (CAS: N/A) shares a similar backbone, with a trifluoroethoxy group directly attached to the benzene ring . The target compound, however, includes a methylene bridge between the oxygen and the trifluoroethyl group, resulting in the substituent -(CH₂-O-CH₂-CF₃). This structural variation likely impacts its physicochemical properties, such as polarity, boiling point, and reactivity in synthetic applications .
Properties
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-4-2-1-3-7(8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPGIKRSAZIISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene, also known as 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, is a compound that incorporates a bromine atom and a trifluoroethoxy group within its structure. The presence of the trifluoromethyl group is notable due to its influence on the biological activity of organic compounds. This article explores the biological activities associated with this compound, including its pharmacological effects and potential applications in medicinal chemistry.
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 255.03 g/mol
- CAS Number : 106854-77-7
Biological Activity Overview
The biological activity of this compound is influenced by its structural components. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Neurotransmitter Uptake Inhibition :
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with halogenated and trifluoromethylated benzene derivatives:
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The bromine atom and trifluoroethoxy group may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
- Metabolic Stability : The trifluoromethyl group can protect against metabolic degradation, allowing for prolonged action within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene with structurally related brominated benzene derivatives, highlighting key differences in substituents, molecular properties, and applications:
Notes:
- Substituent Position and Reactivity : The position of substituents (ortho vs. para) significantly influences reactivity. For example, 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene undergoes nucleophilic substitution more readily at the para-bromine site compared to ortho-substituted analogs .
- Fluorinated Groups : Compounds with trifluoroethoxy or trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design (e.g., lansoprazole derivatives ).
- Synthetic Methods : Many analogs are synthesized via nucleophilic substitution or coupling reactions. For instance, 1-bromo-2-(2,2,2-trifluoroethoxy)benzene is prepared using BBr₃-mediated demethylation of methoxy precursors , while trifluoroethoxy-methyl derivatives often require multi-step alkylation .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene generally proceeds via the nucleophilic substitution of a brominated benzyl precursor with 2,2,2-trifluoroethanol or its derivatives under basic conditions. The key steps involve:
- Introduction of the bromine atom ortho to the methyl or hydroxymethyl substituent on the benzene ring.
- Formation of the trifluoroethoxy methyl ether by nucleophilic substitution using trifluoroethanol or trifluoroethoxy reagents.
- Use of strong bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Specific Preparation Methods
Nucleophilic Substitution Using Sodium Hydride and 2,2,2-Trifluoroethanol Derivatives
- Procedure: A brominated benzyl compound (e.g., 1-bromo-2-(hydroxymethyl)benzene) is treated with sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at low temperatures (0°C to room temperature). Subsequently, 2,2,2-trifluoroethanol or a trifluoroethoxy derivative is added to the reaction mixture.
- Reaction Conditions: Stirring at 0°C to 80°C for several hours (commonly 3 to 24 hours).
- Outcome: The deprotonated trifluoroethanol acts as a nucleophile, displacing a suitable leaving group (e.g., a halide or tosylate) on the benzyl precursor to form the trifluoroethoxy methyl ether.
- Notes: Use of sodium hydride in DMF can pose safety risks due to potential explosive reactions; thus, careful control of conditions is required.
Use of Tetrabutylammonium Iodide as Phase Transfer Catalyst
- Procedure: The reaction mixture includes tetrabutylammonium iodide (TBAI) as a phase transfer catalyst to enhance nucleophilic substitution efficiency.
- Reaction Conditions: Typically conducted in THF at 0°C to 80°C with sodium hydride.
- Yield: Reported yields for related etherifications range from 40% to 65%, depending on substrates and purification methods.
Lithiation and Subsequent Alkylation
- Procedure: The aromatic precursor is first lithiated using n-butyllithium at low temperatures (-78°C), followed by reaction with a trifluoroethoxy-containing electrophile such as a brominated trifluoroethoxy methyl derivative.
- Reaction Conditions: Low temperature lithiation followed by warming to room temperature.
- Outcome: Formation of the desired trifluoroethoxy methyl benzene derivatives.
- Notes: This method requires careful temperature control and anhydrous conditions.
Representative Experimental Data
Summary Table of Preparation Routes
| Method | Key Reagents & Conditions | Advantages | Disadvantages/Notes |
|---|---|---|---|
| Sodium hydride-mediated substitution | NaH, 2,2,2-trifluoroethanol, THF or DMF, 0-80°C | Straightforward, good yields | Safety risk with NaH/DMF |
| Phase transfer catalysis | NaH, TBAI, THF, 0-80°C | Enhanced reaction rate | Requires catalyst optimization |
| Lithiation and electrophilic substitution | n-BuLi, electrophile, -78°C to RT | High selectivity | Requires strict temperature control and anhydrous conditions |
Research Findings and Literature Insights
- The nucleophilic substitution approach is the most commonly reported and practical method for preparing this compound and related compounds.
- Alternative methods involving direct electrophilic aromatic substitution with bromine on trifluoroethoxy-substituted benzenes are less common due to regioselectivity challenges and lower yields.
- The use of sodium hydride and DMF, while effective, has been flagged for safety concerns in literature, recommending alternative solvents or bases when possible.
- Purification typically involves chromatographic techniques due to the close polarity of starting materials and products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene?
- Methodology : The compound can be synthesized via bromination of a precursor such as 2-((2,2,2-trifluoroethoxy)methyl)benzene. Bromination typically employs bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ under controlled conditions to ensure selectivity . Alternatively, advanced brominating agents like N,N’-dibromo-5,5-dimethylhydantoin may be used in acidic media for milder conditions .
- Key Considerations : Monitor reaction temperature (e.g., 0–25°C) and stoichiometry to avoid over-bromination. Purification via column chromatography or recrystallization is recommended .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the trifluoroethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals .
- GC/MS : To assess purity and molecular ion peaks (e.g., M⁺ at m/z 286 for C₉H₈BrF₃O) .
- Elemental Analysis : Validate C, H, Br, and F content .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Reactions :
- Nucleophilic Substitution : The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols) under SN₂ conditions .
- Cross-Coupling : Utilized in Suzuki-Miyaura reactions with arylboronic acids to form biaryl systems .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic aromatic substitution (EAS) of this compound?
- Strategies :
- Directing Groups : The trifluoroethoxy (-OCH₂CF₃) group acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance electrophile positioning .
- Temperature Modulation : Lower temperatures favor kinetic control, while higher temperatures may shift to thermodynamic products .
Q. What mechanistic insights explain its behavior in radical-mediated reactions?
- Radical Initiation : The C-Br bond undergoes homolytic cleavage under UV light or AIBN, generating aryl radicals for polymerization or C–H functionalization .
- Applications : Used in atom-transfer radical polymerization (ATRP) to synthesize fluorinated polymers .
Q. How does the compound interact with biomolecules in pharmacological studies?
- Biological Screening :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
